molecular formula C9H16F3NO2S B2961891 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine CAS No. 1456279-12-1

1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine

Cat. No.: B2961891
CAS No.: 1456279-12-1
M. Wt: 259.29
InChI Key: HGKVEOIFRXBJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both trifluoromethyl and isopropylsulfonyl groups in its structure imparts unique chemical properties, making it a valuable intermediate in various synthetic applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the reactivity and binding affinity of the compound. The isopropylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

    1-(Trifluoromethyl)piperidine: Lacks the isopropylsulfonyl group, resulting in different reactivity and applications.

    1-(Isopropylsulfonyl)piperidine:

Uniqueness: 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine stands out due to the combined presence of both trifluoromethyl and isopropylsulfonyl groups. This unique combination imparts distinct chemical properties, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

1-propan-2-ylsulfonyl-3-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO2S/c1-7(2)16(14,15)13-5-3-4-8(6-13)9(10,11)12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKVEOIFRXBJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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